Oleoyl-lysophosphatidic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Oleoyl-lysophosphatidic acid (O-LPA) is a type of lysophosphatidic acid (LPA) containing oleic acid attached at the first position (sn-1). LPAs are a class of signaling molecules found in various bodily fluids and tissues . O-LPA has emerged as a subject of interest in scientific research due to its diverse biological effects, particularly in the following areas:

Cellular Signaling:

O-LPA acts as an agonist for G protein-coupled receptors (GPCRs) known as lysophospholipid receptors (LPA receptors), specifically LPA1-6 . These receptors are involved in various cellular processes, including proliferation, migration, and survival . Studies have shown O-LPA can activate several signaling pathways, including the Ras/Rho and MAPK pathways, influencing cell behavior .

Cancer Research:

O-LPA has been implicated in various aspects of cancer progression, including cell proliferation, migration, and invasion . Studies suggest O-LPA can promote tumor growth and metastasis through its effects on cancer cell signaling and interaction with the tumor microenvironment . Research is ongoing to explore the potential of targeting O-LPA signaling pathways for cancer therapy.

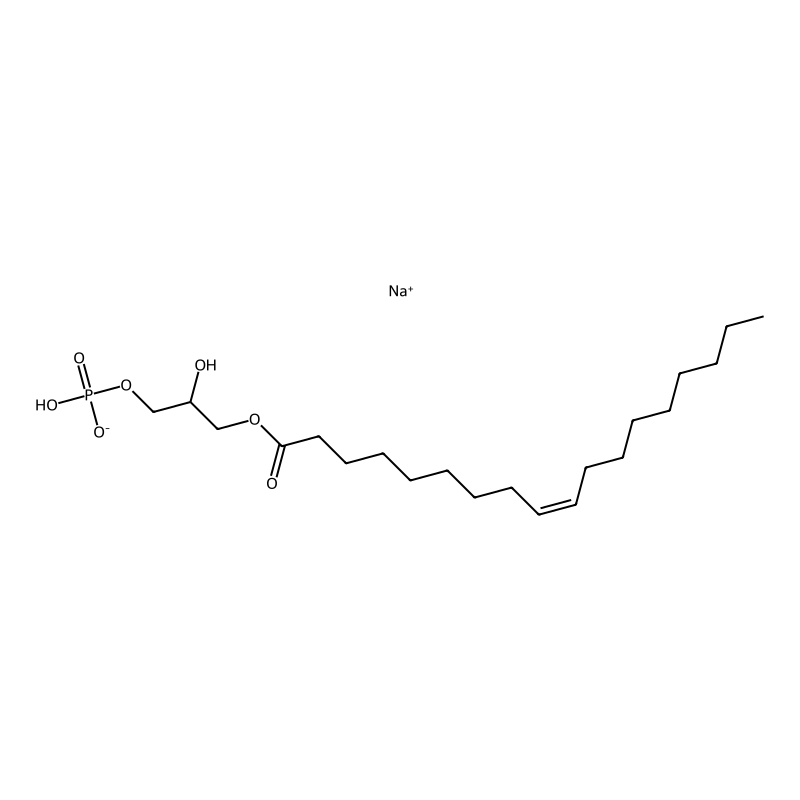

Oleoyl-lysophosphatidic acid is a bioactive phospholipid that belongs to the class of lysophosphatidic acids. Specifically, it is characterized by the presence of an oleoyl group (derived from oleic acid) at the sn-1 position of the glycerol backbone. Its chemical structure can be represented as 1-O-9Z-Octadecenoyl-sn-glyceryl-3-phosphoric acid, with a molecular formula of C21H40O7P and a molecular weight of approximately 458.5 g/mol. This compound is often encountered in its sodium salt form, which is soluble in physiological buffers and used extensively in biological research .

OLPA binds to LPA receptors on the cell surface, triggering a signaling cascade that affects various cellular processes. Upon binding, OLPA activates G proteins, which in turn activate downstream signaling pathways involving enzymes and other molecules. These pathways can regulate cell proliferation, migration, differentiation, and other functions depending on the cell type and specific LPA receptor involved [, ]. For instance, OLPA has been shown to:

Oleoyl-lysophosphatidic acid exhibits significant biological activity, primarily as an agonist for lysophosphatidic acid receptors (LPA1 and LPA2). These receptors are G-protein-coupled receptors that mediate diverse cellular responses, including:

- Cell Proliferation: Stimulates growth in various cell types.

- Neurite Retraction: Induces retraction of neuronal processes, affecting neural development.

- Calcium Mobilization: Elevates intracellular calcium levels, influencing cellular signaling pathways.

- Stem Cell Differentiation: Inhibits differentiation of neural stem cells into neurons while promoting differentiation into myofibroblast-like cells in other contexts .

The synthesis of oleoyl-lysophosphatidic acid typically involves the following methods:

- Chemical Synthesis: This approach often utilizes acylation reactions where oleic acid is reacted with glycerol-3-phosphate to form the desired lysophosphatidic acid.

- Enzymatic Synthesis: Phospholipases can be employed to modify existing phospholipids to introduce the oleoyl group at the appropriate position.

- Extraction from Biological Sources: Oleoyl-lysophosphatidic acid can also be isolated from biological tissues where it naturally occurs .

Oleoyl-lysophosphatidic acid has several applications in biomedical research and therapeutic development:

- Cell Biology Studies: Used to investigate cellular signaling pathways and mechanisms of action related to cell proliferation and migration.

- Cancer Research: Its role in tumor biology makes it a target for studying cancer progression and metastasis.

- Neuroscience: Investigated for its effects on neural stem cell differentiation and neuroprotection.

- Vascular Biology: Explored for its implications in vascular remodeling and diseases such as pulmonary hypertension .

Research indicates that oleoyl-lysophosphatidic acid interacts with various proteins and receptors, triggering multiple downstream effects:

- It binds specifically to LPA receptors, leading to activation of signaling pathways associated with cell survival, proliferation, and motility.

- Studies have shown that it can modulate the activity of matrix metalloproteinases, influencing extracellular matrix remodeling .

- Interaction studies have also highlighted its potential role in angiogenesis through vascular endothelial growth factor upregulation .

Oleoyl-lysophosphatidic acid shares structural similarities with other lysophosphatidic acids but exhibits unique properties due to its specific fatty acyl chain. Here are some similar compounds for comparison:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Palmitoyl-lysophosphatidic acid | Contains palmitate at the sn-1 position | More potent in certain cell types compared to oleoyl variant |

| Stearoyl-lysophosphatidic acid | Contains stearate at the sn-1 position | Higher melting point; may influence membrane fluidity differently |

| Myristoyl-lysophosphatidic acid | Contains myristate at the sn-1 position | Shorter fatty acyl chain affects receptor binding dynamics |

The uniqueness of oleoyl-lysophosphatidic acid lies in its unsaturated fatty acyl chain (oleate), which contributes to distinct biological activities such as enhanced receptor activation and modulation of cellular responses compared to its saturated counterparts .

Extracellular Synthesis Mechanisms

Autotaxin (ATX)-Mediated Conversion of Lysophospholipids

Autotaxin (ATX), a secreted glycoprotein with lysophospholipase D (lysoPLD) activity, is the primary enzyme responsible for extracellular Oleoyl-LPA production. ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, with a strong preference for 18:1 LPC (Km = 25 μM). Structural studies reveal that ATX binds LPC via a hydrophobic tunnel, cleaving its choline head group to release 18:1 LPA. This pathway dominates in biological fluids:

- Plasma: ATX accounts for ~90% of circulating LPA.

- Pathological contexts: Tumor microenvironments and neuropathic pain sites show elevated ATX activity, correlating with 18:1 LPA levels.

Table 1: ATX Substrate Specificity and Kinetic Parameters

| Substrate | Product | Km (μM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| 18:1 LPC | 18:1 LPA | 25 | 0.024 | |

| Sphingosylphosphorylcholine | S1P | 120 | 1.32 |

Role of Phospholipases A1/A2 in LPC/LPS to LPA Conversion

Secretory phospholipases A1/A2 (sPLA1/2) synergize with ATX by generating LPC from phosphatidylcholine (PC). For example:

- sPLA2-IIA: Overexpressed in ovarian cancer, it releases 18:1 LPC from cell membranes, which ATX converts to 18:1 LPA.

- sPLA1: Hydrolyzes PC to 2-acyl-LPC, a preferred ATX substrate.

Intracellular Production Pathways

Phosphatidic Acid-Phospholipase A1/A2 Pathway

Intracellular Oleoyl-LPA arises from phosphatidic acid (PA) via phospholipase A1/A2 (PLA1/2):

- PA synthesis: Phospholipase D (PLD) hydrolyzes PC to PA.

- PA deacylation: PLA1 (e.g., DDHD1) or PLA2 (e.g., cPLA2α) removes an acyl chain, yielding 18:1 LPA.

This pathway is critical in mitochondria and endoplasmic reticulum for membrane remodeling.

Monoacylglycerol Kinase (MAGK) Pathway

MAGK phosphorylates monoacylglycerol (MAG) to LPA. In bronchial epithelial cells, MAGK-generated 18:1 LPA transactivates EGFR to drive IL-8 secretion.

Table 2: Intracellular LPA Synthesis Enzymes

| Enzyme | Localization | Substrate | Product | Role in 18:1 LPA Production |

|---|---|---|---|---|

| PLA1 (DDHD1) | Mitochondria | PA | 18:1 LPA | Membrane fission |

| MAGK | Cytosol | 18:1 MAG | 18:1 LPA | Inflammatory signaling |

Glycerol-3-Phosphate Acyltransferase (GPAT) Pathway

GPAT catalyzes the first step in de novo phospholipid synthesis, transferring an oleoyl-CoA to glycerol-3-phosphate (G3P) to form 18:1 LPA. This pathway is regulated by fatty acid-binding proteins (FABPs), which shuttle LPA to the endoplasmic reticulum for phosphatidic acid synthesis.

Enzymatic Degradation and Metabolic Regulation

Lysophosphatidic Acid Phosphatases (LPPs)

Lipid phosphate phosphatases (LPP1–3) dephosphorylate Oleoyl-LPA to monoacylglycerol (MAG), terminating its signaling:

- LPP1: Expressed on plasma membranes, it degrades extracellular 18:1 LPA (Km = 50 μM).

- LPP3: Also hydrolyzes intracellular LPA, regulating mitochondrial fission.

Acyltransferases in Glycerolipid Synthesis

Acylglycerophosphate acyltransferases (AGPATs) convert 18:1 LPA to phosphatidic acid (PA):

- AGPAT4 (LPAATδ): Localized to the trans-Golgi network, it acylates 18:1 LPA to PA, facilitating membrane curvature during vesicle fission.

Regulatory Mechanisms:

Role in Stem Cell Maintenance and Differentiation

Oleoyl-lysophosphatidic acid demonstrates profound effects on stem cell biology, particularly through regulation of proliferation and differentiation pathways in mesenchymal stem cells. In adipose-derived stem cells, oleoyl-lysophosphatidic acid functions as a potent mitogenic signal, promoting cellular expansion through activation of extracellular signal-regulated kinases 1/2 and the phosphoinositide 3-kinase/protein kinase B signaling pathways [1]. The lysophosphatidic acid receptor 1 is highly expressed in these stem cell populations and serves as the primary mediator of proliferative responses [1].

The compound induces reactive oxygen species generation via nicotinamide adenine dinucleotide phosphate oxidase 4, which functions as a signaling molecule to enhance both proliferation and migration of adipose-derived stem cells [1]. This process is accompanied by upregulation of microRNA-210 expression, which contributes to the cellular response to lysophosphatidic acid stimulation [1]. Additionally, oleoyl-lysophosphatidic acid treatment increases expression levels of adrenomedullin and plasminogen activator inhibitor-1, with the latter mediating lysophosphatidic acid-induced migration of stem cells [1].

In the context of intestinal epithelial cells, oleoyl-lysophosphatidic acid promotes proliferation and differentiation into specialized cell types including goblet cells, Paneth cells, and enteroendocrine cells within intestinal organoids [2]. This effect is mediated through lysophosphatidic acid receptor 1 and involves activation of extracellular signal-regulated kinase 1/2 phosphorylation pathways [2]. The proliferative activity extends to dental pulp stem cells, where oleoyl-lysophosphatidic acid enhances both cellular proliferation and osteogenic differentiation through lysophosphatidic acid receptor 3 and extracellular signal-regulated kinase signaling pathways [3].

Regulation of Apoptosis via Bcl-2 Family Proteins

Oleoyl-lysophosphatidic acid exerts potent anti-apoptotic effects through modulation of B-cell lymphoma 2 family proteins, serving as a critical survival factor across multiple cell types. The compound prevents apoptosis in Caco-2 colon cancer cells by activating extracellular signal-regulated kinases and phosphoinositide 3-kinase pathways, leading to phosphorylation of the pro-apoptotic protein Bad and upregulation of the anti-apoptotic protein B-cell lymphoma 2 [4] [5].

In cervical cancer cells, oleoyl-lysophosphatidic acid inhibits cisplatin-induced apoptosis through phosphoinositide 3-kinase-mediated activation of protein kinase B, resulting in dose-dependent and time-dependent phosphorylation patterns [6]. The protective mechanism involves prevention of caspase-3 activation and maintenance of B-cell lymphoma 2 expression levels, which are typically decreased by chemotherapeutic agents [6].

The relationship between phosphatidic acid and lysophosphatidic acid in apoptosis regulation has been elucidated through studies demonstrating that phosphatidic acid-induced B-cell lymphoma 2 expression requires conversion to lysophosphatidic acid. This conversion is mediated by phospholipase A2, and subsequent lysophosphatidic acid signaling leads to signal transducer and activator of transcription 3 activation through extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase pathways.

B-cell lymphoma 2 family proteins function as versatile regulators of calcium signaling and interact with inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum to regulate calcium release. Oleoyl-lysophosphatidic acid influences this regulatory network by modulating the balance between pro-apoptotic and anti-apoptotic family members, ultimately determining cellular fate decisions between survival and programmed cell death.

Cell Migration and Chemotaxis

Mechanisms of Lamellipodia Formation

Oleoyl-lysophosphatidic acid induces lamellipodia formation through phosphorylation of vasodilator-stimulated phosphoprotein at serine-157 via protein kinase A activation. This process is dependent on lysophosphatidic acid receptor 2 and lysophosphatidic acid receptor 3 signaling, and the effects are reduced when either vasodilator-stimulated phosphoprotein or lysophosphatidic acid receptor expression is knocked down. The formation of lamellipodia represents a critical initial step in cellular migration, providing the protrusive force necessary for forward cell movement.

In intestinal epithelial cells, oleoyl-lysophosphatidic acid enhances the rate of lamellipodial extension, particularly in cells expressing villin, within the first thirty minutes of treatment. This rapid response is characterized by large cell surface lamellipodia formation accompanied by redistribution of villin to these structures, resulting in increased lamellipodia size and forward extension of the cell body. The process involves reorganization of the actin cytoskeleton and requires cooperation between actin polymerization machinery and regulatory proteins.

The molecular basis of lamellipodia formation involves actin-related protein 2/3 complex-mediated nucleation of branched actin networks and elongation of actin filaments. Oleoyl-lysophosphatidic acid modulates the balance between actin filament branching and elongation through regulation of positive and negative feedback loops that control these activities, ultimately determining lamellipodial persistence. This regulation is essential for maintaining directional cell migration and preventing excessive membrane ruffling.

Cross-Talk with Integrins and Focal Adhesions

Oleoyl-lysophosphatidic acid facilitates integrin activation and focal adhesion assembly through multiple complementary mechanisms. The compound induces clustering of β1 and β3 integrin subunits, leading to enhanced fibronectin adhesion and increased focal adhesion kinase phosphorylation. This process is accompanied by assembly of focal adhesions and actin stress fibers, requiring activation of Rho signaling pathways.

The interaction between syndecans and integrins represents a crucial aspect of oleoyl-lysophosphatidic acid-mediated adhesion responses. Syndecan-4 cooperates with integrins in generating complete cellular adhesion responses, with Rho activation being necessary for focal adhesion and stress fiber assembly. This cooperation depends on both integrin-mediated and syndecan-4-mediated cell adhesion signals, creating a coordinated response to extracellular matrix components.

Oleoyl-lysophosphatidic acid treatment results in increased numbers of adhesion events between cells and fibronectin-coated surfaces, with effects blocked by antibodies against β1 and β3 integrins. The enhanced adhesion is mediated by integrin activation rather than increased integrin expression, involving conformational changes that increase binding affinity for extracellular matrix ligands. This mechanism is particularly important in vascular smooth muscle cells, where lysophosphatidic acid-induced integrin activation depends on reactive oxygen species release.

Focal adhesion kinase serves as a critical mediator of integrin signaling, undergoing autophosphorylation at tyrosine-397 in response to integrin clustering. Oleoyl-lysophosphatidic acid amplifies this activation, leading to enhanced downstream signaling cascades that regulate cellular adhesion, spreading, and migration. The integration of lysophosphatidic acid signaling with integrin-mediated pathways creates a sophisticated regulatory network that controls cellular interactions with the extracellular matrix.

Tissue Repair and Angiogenesis

Wound Healing: Macrophage Recruitment and Extracellular Matrix Remodeling

Oleoyl-lysophosphatidic acid plays a fundamental role in wound healing through orchestrated regulation of macrophage recruitment and extracellular matrix remodeling processes. Migration inhibitory factor, which responds to tissue damage and regulates inflammatory processes, demonstrates significant interactions with lysophosphatidic acid signaling in cutaneous wound healing. In migration inhibitory factor knockout mice, wound healing is significantly delayed, and there is a marked reduction in fibroblast and keratinocyte migration following oleoyl-lysophosphatidic acid treatment.

The compound promotes polarization of microglia toward a pro-inflammatory M1-like phenotype, characterized by increased expression of CD40 and CD86 markers while reducing CD206 expression. This polarization is accompanied by upregulation of inducible nitric oxide synthase and cyclooxygenase-2 levels, with concurrent suppression of arginase-1, indicating a shift toward inflammatory activation. The process involves increased cytokine and chemokine transcription and secretion, including interleukin-1β, tumor necrosis factor-α, interleukin-6, chemokine C-C motif ligand 5, and chemokine C-X-C motif ligand 2.

Extracellular matrix remodeling in response to oleoyl-lysophosphatidic acid involves complex interactions between cellular and matrix components. The compound influences the synthesis and deposition of injury-induced extracellular matrix components including cellular fibronectins, osteopontin, tenascin C, and proteoglycans. Additionally, lysophosphatidic acid signaling promotes exposure of matricryptic integrin-binding sites and release of matricryptins, which are extracellular matrix fragments with biological activity.

The wound healing response is further enhanced through lysophosphatidic acid-mediated activation of fibroblasts, inflammatory cells, and stem cell populations. This activation leads to stimulation of profibrotic extracellular matrix responses with substantial interstitial collagen deposition, contributing to tissue repair and regeneration. The coordinated response involves both acute provisional extracellular matrix deposition and chronic replacement with interstitial collagenous matrices.

Angiogenic Responses in Developmental and Tumor Microenvironments

Oleoyl-lysophosphatidic acid demonstrates potent angiogenic properties in both developmental and pathological contexts. The compound directly stimulates angiogenesis in chicken chorioallantoic membrane assays, with responses completely blocked by lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3 antagonists. Lysophosphatidic acid receptor 3-selective agonists induce strong angiogenic responses that are similarly blocked by receptor antagonists, indicating specific receptor-mediated mechanisms.

In ovarian cancer models, cancer-derived lysophosphatidic acid induces differentiation of human adipose tissue-derived mesenchymal stem cells to cancer-associated fibroblasts that express α-smooth muscle actin. This differentiation is accompanied by increased secretion of pro-angiogenic factors including stromal-derived factor-1α and vascular endothelial growth factor. The process requires lysophosphatidic acid receptor 1 signaling and involves activation of multiple pathways including Rho kinase, extracellular signal-regulated kinase, phospholipase C, and phosphoinositide 3-kinase.

Autotaxin functions as a proangiogenic factor, with studies demonstrating that mixing autotaxin-transfected cells into matrigel results in greater formation of new blood vessels compared to control cells. Purified autotaxin alone produces angiogenic effects comparable to vascular endothelial growth factor, indicating direct proangiogenic activity. The mechanism involves lysophosphatidic acid receptor 2 and lysophosphatidic acid receptor 3 engagement, leading to stimulation of vascular endothelial growth factor production in cancer cells.

The angiogenic effects of oleoyl-lysophosphatidic acid extend to lymphangiogenesis, where the compound induces lymphatic endothelial cell proliferation and migration. This process contributes to tumor progression by facilitating metastatic spread through lymphatic vessels. The coordinated regulation of both angiogenesis and lymphangiogenesis by lysophosphatidic acid signaling creates a comprehensive vascular response that supports tissue repair in physiological contexts and tumor progression in pathological conditions.

Neurodevelopmental and Neurological Roles

Neuronal Migration and Axon Guidance

Oleoyl-lysophosphatidic acid exerts complex and context-dependent effects on neuronal migration and axon guidance during central nervous system development. The lysophosphatidic acid-lysophosphatidic acid receptor 4 axis is required for establishment of bipolar morphology and radial migration of newborn cortical neurons. Lysophosphatidic acid receptor 4 is robustly expressed in migratory neurons, and depletion of this receptor results in impaired multipolar-to-bipolar transition and arrested migration.

The signaling mechanism involves lysophosphatidic acid receptor 4-mediated promotion of pia-directed process formation in primary neurons, coupled with altered actin organization and destabilization of filamin A. Overexpression of filamin A rescues both morphological and migration defects in lysophosphatidic acid receptor 4-depleted neurons, indicating that the receptor regulates bipolar morphogenesis and radial migration through remodeling of the actin cytoskeleton.

Lysophosphatidic acid influences cortical neurogenesis by promoting neural progenitor cell commitment to neuronal lineages via lysophosphatidic acid receptor 1 and Gi/o pathway activation. However, the compound also inhibits neurosphere formation and differentiation of neural stem cells toward neurons without affecting proliferation, apoptosis, or astrocytic differentiation. This inhibition occurs through activation of Rho/Rho-associated protein kinase and phosphoinositide 3-kinase/protein kinase B pathways.

In early postmitotic neurons, lysophosphatidic acid induces process retraction and formation of retraction fiber caps characterized by fine actin filaments emanating from a dense core. These caps gradually disappear due to outward spread of regrowing membranes along the fibers, suggesting a role as scaffolds for regrowth of retracted processes. The compound also affects neuronal migration both in vitro and in vivo, functioning as an extracellular lipid signal that affects process outgrowth and migration of early postmitotic neurons during development.

Myelination and Glial Cell Function

Oleoyl-lysophosphatidic acid plays critical roles in oligodendrocyte development and central nervous system myelination through lysophosphatidic acid receptor 1-mediated signaling pathways. In the cerebral cortex, lysophosphatidic acid receptor 1 is expressed extensively in differentiating oligodendrocytes in parallel with myelination. Loss of lysophosphatidic acid receptor 1 function results in reduced steady-state levels of myelin proteins including myelin basic protein, proteolipid protein, and 2',3'-cyclic-nucleotide 3'-phosphodiesterase in the cerebral cortex.

The myelination defects extend beyond protein expression to functional and structural abnormalities confirmed by magnetic resonance spectroscopy and electron microscopy. Stereological analysis reveals that these defects are limited to adult differentiating oligodendrocytes without variation in nerve/glial antigen 2-positive precursor cells. The mechanism involves impaired intracellular transport of proteolipid protein myelin protein accompanied by cellular loss, suggesting stress-induced apoptosis.

Lysophosphatidic acid receptor 6 functions as a negative modulatory regulator of myelination-associated gene expression in oligodendrocytes. The cell surface accessibility of lysophosphatidic acid receptor 6 is restricted to earlier maturation stages of differentiating oligodendrocytes, and oligodendrocyte maturation occurs precociously in lysophosphatidic acid receptor 6 knockout mice. This negative modulatory role likely serves to ensure timely coordination of circuit formation and myelination during development.

In pathological conditions such as multiple sclerosis, persistent lysophosphatidic acid receptor 6 expression and signaling in oligodendrocytes acts as an inhibitor of myelin repair. Lysophosphatidic acid receptor 6 protein levels appear elevated in multiple sclerosis brain samples, suggesting that this receptor represents a potential therapeutic target for promoting myelin repair. Studies using the compound PIPE-791, a brain-penetrant lysophosphatidic acid receptor 1 antagonist, demonstrate increased oligodendrocyte numbers and promotion of myelination in experimental autoimmune encephalomyelitis models.

Astrocyte function is significantly influenced by oleoyl-lysophosphatidic acid through lysophosphatidic acid receptor 1-mediated pathways. The compound stimulates deoxyribonucleic acid synthesis in both undifferentiated and differentiated astrocytes, but this effect is abolished in astrocytes lacking the lysophosphatidic acid receptor 1 gene. Lysophosphatidic acid also inhibits glutamate uptake in astrocytes, though this effect persists in lysophosphatidic acid receptor 1-deficient cells, indicating involvement of additional receptor subtypes.

Microglial activation represents another critical aspect of lysophosphatidic acid function in the nervous system. The compound promotes microglial polarization toward pro-inflammatory phenotypes and regulates microglial responses to inflammatory stimuli. In multiple sclerosis models, lysophosphatidic acid receptor 1 expression correlates with disease onset and severity, providing a mechanism by which lysophosphatidic acid signaling contributes to neuroinflammation and tissue damage.